molecular formula C14H11ClN2O3S B560381 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide

2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide

Cat. No.: B560381
M. Wt: 322.8 g/mol
InChI Key: LAFNJWWMXIXPJF-UHFFFAOYSA-N
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Description

2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide is a chemical compound known for its inhibitory effects on phosphodiesterase 7 (PDE7).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamidophenyl 5-chloro-2-nitrophenyl sulfide typically involves the reaction of 2-acetamidophenyl sulfide with 5-chloro-2-nitrophenyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like DMF or DMSO.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products:

Scientific Research Applications

2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its inhibitory effects on phosphodiesterase 7, which plays a role in various cellular processes.

    Medicine: Potential therapeutic applications due to its anti-inflammatory and cytoprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by selectively inhibiting phosphodiesterase 7 (PDE7). This enzyme is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a crucial signaling molecule in various cellular pathways. By inhibiting PDE7, 2-acetamidophenyl 5-chloro-2-nitrophenyl sulfide increases the levels of cAMP, leading to altered cellular responses. This mechanism is particularly relevant in the context of its anti-inflammatory and cytoprotective effects .

Comparison with Similar Compounds

Uniqueness: 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide is unique due to its selective inhibition of PDE7, which distinguishes it from other similar compounds. Its lack of activity against other phosphodiesterases and protein kinases makes it a valuable tool for studying PDE7-specific pathways and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(5-chloro-2-nitrophenyl)sulfanylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c1-9(18)16-11-4-2-3-5-13(11)21-14-8-10(15)6-7-12(14)17(19)20/h2-8H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFNJWWMXIXPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1SC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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